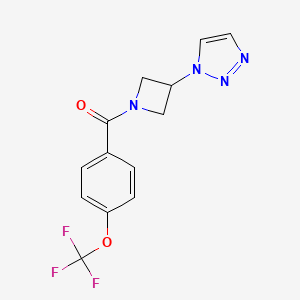
(3-(1H-1,2,3-triazol-1-il)azetidin-1-il)(4-(trifluorometoxi)fenil)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a 1H-1,2,3-triazol-1-yl group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains an azetidin-1-yl group, which is a type of azetidine, a class of organic compounds featuring a saturated three-membered heterocycle .
Molecular Structure Analysis
The 1H-1,2,3-triazol-1-yl group is a structural fragment that makes compounds attractive for screening for biological activity, because it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
Los 1,2,3-triazoles sirven como motivos estructurales privilegiados en el descubrimiento de fármacos. Su alta estabilidad química, carácter aromático y capacidad de enlace de hidrógeno los convierten en candidatos atractivos para la química medicinal. Varios fármacos notables incorporan el núcleo de 1,2,3-triazol, que incluyen:
Síntesis orgánica
La síntesis de 1,2,3-triazoles ha sido objeto de una amplia investigación. Existen diversas metodologías, que incluyen:
Imagen fluorescente y ciencia de materiales
Los 1,2,3-triazoles fluorescentes sirven como sondas para la imagen celular. Sus propiedades únicas los hacen útiles en la ciencia de materiales, como el diseño de materiales luminiscentes y sensores.
En resumen, la versatilidad de este compuesto se extiende al desarrollo de fármacos, la química sintética y la investigación interdisciplinaria. Su andamiaje de 1,2,3-triazol continúa inspirando la innovación en varios campos científicos . ¡Si desea más detalles o explorar aplicaciones adicionales, no dude en preguntar! 😊
Mecanismo De Acción
Target of Action
The primary targets of the compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanoneCompounds containing the 1,2,3-triazole moiety have been known to exhibit a broad range of biological activities . They can interact with various enzymes and receptors, influencing numerous biochemical pathways .
Mode of Action
The exact mode of action of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone1,2,3-triazole derivatives are known to form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
The specific biochemical pathways affected by (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone1,2,3-triazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The ADME properties of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanoneThe 1,2,3-triazole moiety is known for its high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . These properties could potentially influence the bioavailability of the compound.
Result of Action
The molecular and cellular effects of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone1,2,3-triazole derivatives are known to exhibit a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanoneThe 1,2,3-triazole moiety is known for its high chemical stability, suggesting that it could be relatively stable under various environmental conditions .
Propiedades
IUPAC Name |
[3-(triazol-1-yl)azetidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O2/c14-13(15,16)22-11-3-1-9(2-4-11)12(21)19-7-10(8-19)20-6-5-17-18-20/h1-6,10H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCXRIPYILSZAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)N3C=CN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate](/img/structure/B2384283.png)
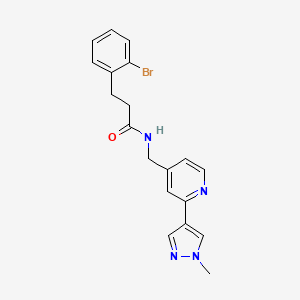
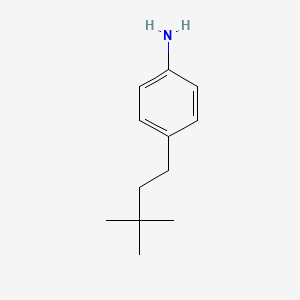
![8-ethyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2384288.png)
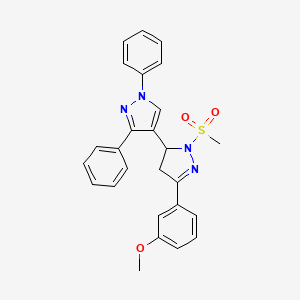
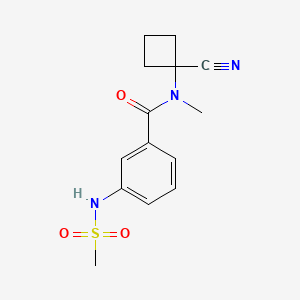
![1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2384295.png)
![N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2384297.png)
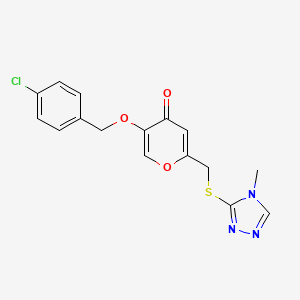
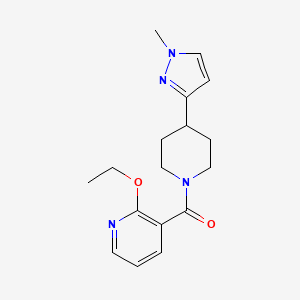
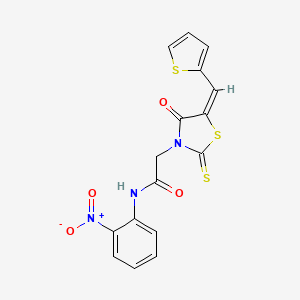

![4-acetyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2384304.png)
![N-(2,4-dichlorophenyl)-2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2384305.png)
